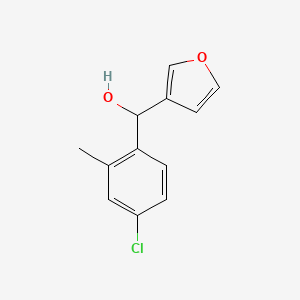
trans-2-(3-Methylthiophenyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-(3-Methylthiophenyl)cyclopentanol: is an organic compound with the molecular formula C12H16OS. It features a cyclopentanol ring substituted with a 3-methylthiophenyl group in the trans configuration. This compound is notable for its unique structural properties, which include a hydroxyl group, a secondary alcohol, and a sulfide group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methylthiophenyl)cyclopentanol typically involves the following steps:
Addition-Esterification Reaction: Cyclopentene reacts with acetic acid to form cyclopentyl acetate.
Transesterification Reaction: Cyclopentyl acetate undergoes transesterification with methanol to yield cyclopentanol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trans-2-(3-Methylthiophenyl)cyclopentanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halides, Esters
Applications De Recherche Scientifique
Chemistry: Trans-2-(3-Methylthiophenyl)cyclopentanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of perfumes, dyes, and as a solvent for various chemical processes .
Mécanisme D'action
The mechanism of action for trans-2-(3-Methylthiophenyl)cyclopentanol is not explicitly detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxyl group and sulfide moiety may play crucial roles in its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Cyclopentanol: A simpler analog without the thiophenyl substitution.
2-Methylcyclopentanol: Similar structure but lacks the thiophenyl group.
Thiophenol: Contains a thiophenyl group but lacks the cyclopentanol ring.
Uniqueness: Trans-2-(3-Methylthiophenyl)cyclopentanol is unique due to the presence of both a cyclopentanol ring and a 3-methylthiophenyl group, which confer distinct chemical and physical properties.
Propriétés
IUPAC Name |
(1S,2R)-2-(3-methylsulfanylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-14-10-5-2-4-9(8-10)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBGLWFZARTQFR-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)[C@H]2CCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Benzo[d][1,3]dioxol-5-yl ethanethioate](/img/structure/B7993900.png)




![1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993961.png)

![O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993978.png)

![4-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7993992.png)

![2-[4-(Dimethylamino)phenyl]-2-pentanol](/img/structure/B7994016.png)
